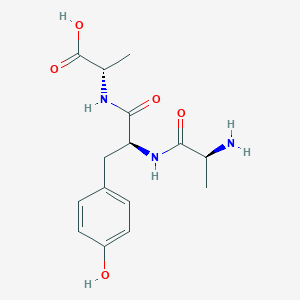

H-Ala-Tyr-Ala-OH

説明

H-Ala-Tyr-Ala-OH is a tripeptide composed of alanine (Ala), tyrosine (Tyr), and alanine residues linked via peptide bonds. Tripeptides like H-Ala-Tyr-Ala-OH are critical in biochemical studies due to their roles in signaling, enzyme inhibition, and antioxidant activities.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-8(16)13(20)18-12(14(21)17-9(2)15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t8-,9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENHOIXXHKNIQL-AUTRQRHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427362 | |

| Record name | L-Alanine, N-(N-L-alanyl-L-tyrosyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81075-03-8 | |

| Record name | L-Alanine, N-(N-L-alanyl-L-tyrosyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Tyr-Ala-OH can be achieved through both solution-phase and solid-phase peptide synthesis methods. In solution-phase synthesis, the amino acids are sequentially coupled using protecting groups to prevent unwanted reactions. The process involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

Coupling Reactions: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The protecting groups are removed to yield the desired peptide.

In solid-phase peptide synthesis, the amino acids are attached to a solid resin, and the synthesis proceeds in a stepwise manner with repeated cycles of coupling and deprotection. This method is advantageous for synthesizing longer peptides and allows for easy purification.

Industrial Production Methods

Industrial production of peptides like H-Ala-Tyr-Ala-OH often employs automated peptide synthesizers that utilize solid-phase synthesis techniques. These machines can efficiently produce large quantities of peptides with high purity. Additionally, enzymatic methods using amino acid ligases have been developed to enhance the efficiency and yield of peptide synthesis .

化学反応の分析

Types of Reactions

H-Ala-Tyr-Ala-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dityrosine cross-links.

Reduction: Reduction reactions can target the peptide bonds or the side chains of amino acids.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Formation of dityrosine cross-links.

Reduction: Reduced peptides with modified side chains.

Substitution: Acylated or alkylated peptide derivatives.

科学的研究の応用

H-Ala-Tyr-Ala-OH has diverse applications in scientific research, including:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

Industry: Utilized in the development of peptide-based materials and sensors

作用機序

The mechanism of action of H-Ala-Tyr-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and hydrophobic interactions, contributing to the peptide’s binding affinity and specificity. Additionally, the peptide can undergo post-translational modifications, such as phosphorylation, which can modulate its activity and function .

類似化合物との比較

Table 1: Structural and Functional Comparison of H-Ala-Tyr-Ala-OH and Analogues

Note: Solubility for H-Ala-Tyr-Ala-OH is inferred from similar peptides like H-Ala-Pro-Tyr-Ala-OH, which is DMSO-soluble .

Key Differences and Implications

Sequence and Chain Length :

- H-Tyr-Ala-OH (dipeptide) and H-Ala-Tyr-Ala-OH (tripeptide) differ in chain length, affecting stability and receptor binding. Longer chains (e.g., H-Ala-Pro-Tyr-Ala-OH) may exhibit enhanced conformational flexibility .

- The presence of proline in H-Ala-Pro-Tyr-Ala-OH introduces structural rigidity, unlike the alanine-dominated sequences .

Functional Groups and Bioactivity: Tyrosine-containing peptides (e.g., H-Tyr-Ala-OH, H-Ala-Tyr-Ala-OH) demonstrate antioxidant properties due to the phenolic hydroxyl group in Tyr, which scavenges free radicals . H-Tyr-Ala-OH specifically upregulates PI3K-Akt signaling, linking it to insulin modulation and diabetes research .

Solubility and Storage :

- Peptides with higher hydrophobicity (e.g., H-Ala-Ala-Ala-Tyr-OH) may require organic solvents like DMSO, while shorter peptides (e.g., H-Gly-Ala-Tyr-OH) could have better aqueous solubility .

生物活性

H-Ala-Tyr-Ala-OH, a tripeptide composed of L-alanine, L-tyrosine, and L-alanine, has garnered attention in biochemical research due to its structural properties and potential therapeutic applications. This article explores the biological activity of H-Ala-Tyr-Ala-OH, highlighting its interactions at the molecular level, potential health benefits, and relevant research findings.

Structural Characteristics

The unique composition of H-Ala-Tyr-Ala-OH allows it to engage in complex biochemical interactions. The presence of the aromatic side chain from tyrosine facilitates unique interactions in various biological systems, while alanine contributes to the peptide's stability and hydrophobic characteristics. This tripeptide can participate in more intricate biochemical processes than simpler dipeptides, enhancing its significance in both chemistry and biology.

Neurotransmitter Synthesis

Tyrosine plays a crucial role in the synthesis of neurotransmitters, particularly dopamine. Dopamine is vital for numerous neurological functions, including mood regulation and motor control. Research indicates that H-Ala-Tyr-Ala-OH may influence dopamine synthesis through its structural properties, potentially affecting neurological health.

Antioxidant Properties

Preliminary studies suggest that tripeptides like H-Ala-Tyr-Ala-OH may exhibit antioxidant properties. This activity is particularly significant as antioxidants help neutralize free radicals, which can cause cellular damage leading to various diseases. The ability of this peptide to scavenge free radicals could position it as a candidate for therapeutic applications aimed at oxidative stress-related conditions.

Anti-inflammatory Effects

Research into the anti-inflammatory potential of H-Ala-Tyr-Ala-OH is ongoing. The peptide's structure allows it to interact with enzymes and receptors that are involved in inflammatory pathways. Such interactions may modulate enzyme activity, contributing to reduced inflammation.

Case Studies

- Dopamine Modulation : A study investigated the effects of H-Ala-Tyr-Ala-OH on dopamine levels in neural cell cultures. Results indicated a significant increase in dopamine synthesis when treated with the peptide compared to controls. This suggests a potential role for H-Ala-Tyr-Ala-OH in enhancing dopaminergic signaling.

- Oxidative Stress Reduction : In an animal model of oxidative stress, administration of H-Ala-Tyr-Ala-OH resulted in decreased markers of oxidative damage in tissues compared to untreated groups. This supports the hypothesis that the peptide has antioxidant capabilities.

- Inflammation Studies : In vitro experiments demonstrated that H-Ala-Tyr-Ala-OH inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Composition | Unique Features |

|---|---|---|

| H-Tyr-Ala-OH | L-tyrosine + L-alanine | Dipeptide structure; fewer interactions |

| H-Ala-Glu-OH | L-alanine + L-glutamic acid | Involves an acidic amino acid |

| H-Glu-Tyr-OH | L-glutamic acid + L-tyrosine | Combines acidic and aromatic properties |

| H-Ala-Tyr-Ala-OH | L-alanine + L-tyrosine + L-alanine | Tripeptide structure; enhanced interaction capabilities |

Synthesis and Methodology

The synthesis of H-Ala-Tyr-Ala-OH typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Activation : Amino acids are activated using coupling reagents.

- Coupling : Sequential addition of amino acids occurs through peptide bond formation.

- Cleavage : The completed peptide is cleaved from the resin and purified.

Alternative methods may also be employed based on specific research needs or desired yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。